2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
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Overview
Description
Chemical Reactions Analysis
Again, without specific studies on this compound, it’s difficult to comment on its reactivity. As a general rule, the imidazole ring can participate in various chemical reactions, especially those involving the nitrogen atoms. The dichlorobenzyl group may also undergo reactions, particularly if conditions for aromatic substitution reactions are met .Scientific Research Applications
Synthesis and Transformation
The compound 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is involved in complex chemical reactions leading to the synthesis of various novel compounds. Notably, it participates in reactions with alkyl or aryl isothiocyanates, yielding high yields of novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds can further undergo rearrangement in certain acidic conditions to form novel structures, indicating the compound’s utility in synthesizing new chemical entities with potential applications in various fields (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Structural Characterization
The compound is also instrumental in the synthesis of heterocyclic ring systems. It has been used to create 2-iminoimidazolidines, which can further transform into novel fused heterocyclic ring systems. These processes often involve treatment with carbon disulfide or reaction with amines, showcasing the compound’s versatility in contributing to the synthesis of complex heterocyclic structures (Kornicka, Sa̧czewski, & Gdaniec, 2006).
Biochemical Applications
Antibacterial Studies
Derivatives of this compound have been synthesized and characterized, with their antibacterial properties being a subject of study. The chemical versatility allows the creation of various derivatives, offering a platform for exploring new antibacterial agents (Saiful F. M. Ali, 2018).
Cytotoxicity and Antifungal Properties
Some derivatives have shown promise in biomedical research, with activities such as cytotoxicity against cancer cell lines and antifungal properties. These findings suggest potential therapeutic applications, pending further research to understand the mechanisms and efficacy in detail (Ogata, Matsumoto, Hamada, Takehara, & Tawara, 1983), (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that compounds containing the imidazole ring, such as this one, have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that compounds containing the imidazole ring are highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
It is known that compounds containing the imidazole ring have a broad range of chemical and biological properties .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQBQUASBOMYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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